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Compound of Interest

Compound Name:
2-((2-(Dimethylamino)ethyl)

(methyl)amino)ethanol

Cat. No.: B051265 Get Quote

For researchers, scientists, and professionals in drug development, this document provides a

concise yet in-depth overview of the spectroscopic data available for the compound 2-((2-
(Dimethylamino)ethyl)(methyl)amino)ethanol, a versatile bidentate ligand and chemical

intermediate.

This technical guide summarizes the available Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol (CAS

No. 2212-32-0). Due to the absence of publicly available, detailed experimental spectra in

peer-reviewed journals, this guide presents predicted spectroscopic data and general

experimental protocols applicable to this class of compounds.

Chemical Structure and Properties
Chemical Formula: C₇H₁₈N₂O

Molecular Weight: 146.23 g/mol

Synonyms: N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, Jeffcat Z-110, Dabco T
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Precise, experimentally-derived NMR data for this compound is not readily available in the

public domain. However, based on the chemical structure, predicted ¹H and ¹³C NMR chemical

shifts are presented below. These predictions are generated using established algorithms and

provide expected values for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

H-a 3.55 Triplet

H-b 2.55 Triplet

H-c 2.45 Triplet

H-d 2.30 Triplet

H-e 2.25 Singlet

H-f 2.20 Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (ppm)

C-1 59.5

C-2 57.8

C-3 57.2

C-4 48.0

C-5 45.5

C-6 42.0
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IR spectral data for 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has been recorded

using Attenuated Total Reflectance (ATR) techniques. While the full dataset is not publicly

accessible, the expected characteristic absorption bands are summarized below based on the

functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

O-H (Alcohol) Stretching, hydrogen-bonded 3400-3200 (broad)

C-H (Alkane) Stretching 2950-2850

C-N (Amine) Stretching 1250-1020

C-O (Alcohol) Stretching 1260-1050

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific

compound are not available in published literature. However, the following represents standard

methodologies for obtaining NMR and IR spectra for liquid amino alcohol compounds.

NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of a liquid amine sample is as follows:

Sample Preparation: A small amount of the liquid sample (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent

depends on the solubility of the analyte and the desired chemical shift window.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and

relaxation delay, are set.

Data Acquisition: The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR

spectrum. For enhanced sensitivity, techniques such as DEPT (Distortionless Enhancement
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by Polarization Transfer) can be used for ¹³C NMR to differentiate between CH, CH₂, and

CH₃ groups.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an

internal standard, typically tetramethylsilane (TMS) at 0 ppm.

ATR-IR Spectroscopy Protocol
A general procedure for acquiring an ATR-IR spectrum of a liquid sample is as follows:

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a

suitable solvent (e.g., isopropanol) and a background spectrum is collected.

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal,

ensuring complete coverage.

Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the

signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a known chemical

compound using spectroscopic methods.
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Caption: Workflow for Spectroscopic Characterization.

As this compound is utilized in the synthesis of more complex molecules, such as

phthalocyanines, a logical diagram illustrating its role as a precursor is provided below.
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Caption: Role as a Synthetic Precursor.

To cite this document: BenchChem. [Spectroscopic Profile of 2-((2-(Dimethylamino)ethyl)
(methyl)amino)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051265#spectroscopic-data-nmr-ir-for-2-2-
dimethylamino-ethyl-methyl-amino-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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